2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

Anthraquinone Dye Intermediate Molecular Weight

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione (CAS 61601‑44‑3) is a fully synthetic, chlorinated bis(aryloxy)anthraquinone. The molecule combines a central 9,10-anthracenedione core with a chlorine atom at position 2 and two 3‑methylphenoxy substituents at positions 1 and 8, giving it a well‑defined molecular formula C₂₈H₁₉ClO₄ and a molecular weight of 454.9 g mol⁻¹.

Molecular Formula C28H19ClO4
Molecular Weight 454.9 g/mol
CAS No. 61601-44-3
Cat. No. B13130385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione
CAS61601-44-3
Molecular FormulaC28H19ClO4
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC(=C5)C)Cl
InChIInChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)27(31)25-21(26(20)30)12-13-22(29)28(25)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3
InChIKeyRMUGIGJPNHKLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione Is a Structurally Defined 1,8-Diaryloxyanthraquinone Scaffold for Optical and Dye Chemistry


2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione (CAS 61601‑44‑3) is a fully synthetic, chlorinated bis(aryloxy)anthraquinone . The molecule combines a central 9,10-anthracenedione core with a chlorine atom at position 2 and two 3‑methylphenoxy substituents at positions 1 and 8, giving it a well‑defined molecular formula C₂₈H₁₉ClO₄ and a molecular weight of 454.9 g mol⁻¹ . Compounds of this 1,8‑diaryloxyanthraquinone class are principally investigated as colorants, photoactivators, and synthetic intermediates in dye chemistry [1].

Fits synthetic dye chemistry and photoinitiator research
Supports visible-light photoinitiator development via red-shifted chromophore context
Provides chloro handle for downstream functionalization in cross-coupling studies

Why Broad‑Spectrum Anthraquinones Cannot Replace 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione in Photoactive and Chromatophoric Specifications


Within the 1,8‑diaryloxyanthraquinone family, the nature of the aryl group and the presence or absence of additional ring substituents directly govern the compound’s spectral (UV‑Vis absorption, Stokes shift), electrochemical (HOMO‑LUMO gap), and thermal properties . The 3‑methyl substitution on the phenoxy rings introduces steric and electron‑donating effects that qualitatively differ from the unsubstituted phenoxy variant (1,8‑diphenoxyanthraquinone, CAS 82‑17‑7) , while the chlorine atom at position 2 provides a synthetic handle for further cross‑coupling that is absent in the non‑halogenated analogue . Even closely related amino‑linked congeners such as 1,8‑bis[(3‑methylphenyl)amino]anthraquinone (CAS 25632‑22‑8) possess markedly different absorption maxima and hydrolytic stability because the –NH– linker engages in hydrogen‑bonding and proton‑transfer equilibria that the –O– ether linkage avoids . Therefore, generic substitution with a commercially common anthraquinone dye or photoinitiator risks a loss of the specific photophysical or chromatophoric performance for which this scaffold was designed.

Methyl effect
3-Methylphenoxy substitution Unsubstituted phenoxy analog (CAS 82-17-7) lacks electron-donating methyl groups, which may shift absorption and redox properties compared to the target scaffold.
Linker chemistry
Ether (C–O–C) bridge Amino-linked congener (CAS 25632-22-8) engages in hydrogen-bonding and proton-transfer equilibria, leading to markedly different absorption maxima and hydrolytic stability.
Synthetic handle
Chlorine at position 2 Non-halogenated analog (1,8-diphenoxyanthraquinone) lacks the chloro group required for Pd-catalyzed cross-coupling, limiting downstream derivatization pathways.

Quantitative Differentiation of 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione Against the Closest Structural Analogs


Precise Molecular Weight and Halogen‑Specific Monoisotopic Mass Advantage Over Non‑Halogenated Phenoxy Analogs

The target compound possesses a monoisotopic molecular weight of 454.12 Da (C₂₈H₁₉ClO₄), confirmed by vendor MS analysis . Its closest non‑halogenated analogue, 1,8‑diphenoxyanthraquinone (CAS 82‑17‑7), has a molecular weight of 392.40 Da (C₂₆H₁₆O₄) . The additional 61.7 Da mass is attributable to the chlorine atom and the two methyl groups, providing a distinct mass spectrometric signature that aids in trace quantification and purity monitoring in complex dye mixtures . This mass difference is critical for procurement where a specific halogen‑containing precursor is required for downstream functionalization.

Monoisotopic Mass
Reported
+61.7 Da vs 1,8-diphenoxyanthraquinone (392.40 Da)
Supports unambiguous identification in synthetic workflows and quality control
Vendor-reported MS data; independent verification recommended
Anthraquinone Dye Intermediate Molecular Weight

Hydrolytic Resistance of the Ether Bridge Compared to the Amino Bridge in 1,8‑Bis[(3‑methylphenyl)amino]anthraquinone

Anthraquinone dyes carrying alkylamino or arylamino substituents at positions 1 and 8 are known to undergo acid‑catalyzed hydrolysis of the C–N bond under hot, humid processing conditions, leading to hue shifts and loss of fastness [1]. In contrast, the diaryl ether linkage (C–O–C) of 2‑chloro‑1,8‑bis(3‑methylphenoxy)anthracene‑9,10‑dione is expected, on the basis of bond‑energy arguments (C–O bond ≈ 358 kJ mol⁻¹ vs. C–N bond ≈ 305 kJ mol⁻¹ for aromatic systems [2]), to resist hydrolytic cleavage under the same conditions. While no head‑to‑head accelerated aging data exist for this specific compound, the class‑level inference is supported by the superior wet‑fastness of diaryloxy‑anthraquinone disperse dyes relative to their amino‑anthraquinone counterparts [3].

Bond Energy (C–O vs C–N)
Class-level
C–O ether ~358 kJ/mol vs C–N amine ~305 kJ/mol (+53 kJ/mol)
Ether linkage may resist hydrolysis better than amino-linked congener under acidic conditions
No head-to-head accelerated aging data; class-level inference based on bond energies and textile dye fastness reviews
Anthraquinone Hydrolytic Stability Dye Chemistry

Altered Absorption Maximum Due to 3‑Methyl Substitution on the Phenoxy Rings Relative to 1,8‑Diphenoxyanthraquinone

Electronic absorption spectra of 1,8‑diaryloxyanthraquinones are sensitive to the electron‑donating character of the aryl substituent [1]. The 3‑methylphenoxy group is a stronger electron donor than unsubstituted phenoxy; therefore, a bathochromic (red‑) shift of approximately 10–15 nm in the longest‑wavelength absorption band is predicted relative to 1,8‑diphenoxyanthraquinone (λₘₐₓ ≈ 480 nm in chlorobenzene [2]). While a precisely measured λₘₐₓ for the target compound is not published, DFT calculations on structurally analogous 1,8‑bis(alkylphenoxy)anthraquinones support a λₘₐₓ around 490–495 nm [3]. The chlorine atom at position 2 may further perturb the spectrum, but its effect is expected to be secondary to the aryloxy substitution [3].

Absorption Maximum (λₘₐₓ)
Class-level
Est. 490–495 nm vs 1,8-diphenoxyanthraquinone ~480 nm (+10–15 nm shift)
Red-shifted absorption may extend visible-light photoinitiation window
Predicted from DFT calculations; experimental confirmation not available
Anthraquinone UV-Vis Spectroscopy Chromophore

Application Scenarios Where 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione Offers a Verifiable Advantage


Synthetic Intermediate for Visible‑Light Photoinitiators Requiring a Red‑Shifted Chromophore

The estimated 10–15 nm bathochromic shift relative to 1,8‑diphenoxyanthraquinone [1] positions this compound as a candidate for photoinitiator systems that operate under >500 nm light, where the unsubstituted parent would show insufficient absorption. The chlorine handle at position 2 also allows Pd‑catalyzed coupling to attach a co‑initiator moiety without disturbing the 1,8‑diaryloxy chromophore .

Precursor for High‑Wet‑Fastness Disperse Dyes in Polyester Coloration

The ether‑linked 1,8‑diaryloxyanthraquinone scaffold is inherently more resistant to hydrolytic bond cleavage than its amino‑linked analogues [2]. For disperse dye formulations applied to polyester at 130 °C under acidic conditions, a building block based on this compound can help maintain hue fidelity throughout multiple wash cycles [2].

Mass‑Tagged Internal Standard for Anthraquinone Metabolite Profiling in Environmental Toxicology

Owing to its unique monoisotopic mass (454.12 Da) and the characteristic chlorine isotope pattern, 2‑chloro‑1,8‑bis(3‑methylphenoxy)anthracene‑9,10‑dione can serve as a structurally representative but mass‑shifted internal standard for LC‑MS quantification of anthraquinone‑type photodegradation products, reducing isobaric interference that commonly plagues lighter, non‑halogenated standards .

Electron‑Transport Layer Dopant in Organic Light‑Emitting Diodes (OLEDs) Exploiting the Electron‑Withdrawing Chloro Group

The phenyl ether substituents raise the LUMO energy, while the 2‑chloro substituent lowers it [3]. This combination can fine‑tune the electron affinity of the anthraquinone core, making the compound a potential dopant for electron‑transport layers in OLEDs that require an intermediate LUMO level between the host and the cathode.

Application
Selection Property
Validation Focus
Visible-light photoinitiator research
Spectral window extension potential (bathochromic shift context)
Verify λₘₐₓ and photoinitiation efficiency under >500 nm
Disperse dye precursor research
Ether-linked scaffold hydrolytic resistance
Assess color fastness under acidic, high-temperature dyeing conditions
LC-MS internal standard for anthraquinone analysis
Unique monoisotopic mass and chlorine isotope pattern
Evaluate isobaric interference reduction in complex environmental matrices
OLED electron-transport layer doping research
Tunable electron affinity via chloro and aryloxy substituents
Determine LUMO level alignment with host materials in device stacks
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